![molecular formula C24H28N4O10S B1600155 Amoxicillin and clavulanic acid CAS No. 79198-29-1](/img/structure/B1600155.png)
Amoxicillin and clavulanic acid
描述
阿莫西林/克拉维酸是一种联合抗生素,用于治疗各种细菌感染。它由阿莫西林(一种青霉素类抗生素)和克拉维酸钾(一种β-内酰胺酶抑制剂)组成。 阿莫西林通过抑制细菌细胞壁的合成发挥作用,而克拉维酸钾则阻止细菌对抗生素产生抗性 .
准备方法
合成路线和反应条件: 阿莫西林和克拉维酸钾的制备涉及多个步骤。 该过程通常包括混合主要和次要成分、压制颗粒、筛分、反复压制颗粒、制片和包衣 . 阿莫西林的合成涉及 6-氨基青霉烷酸与各种酰化剂的反应,而克拉维酸钾则源自链霉菌属的克拉维链霉菌发酵 .
工业生产方法: 在工业环境中,阿莫西林和克拉维酸钾片剂的生产涉及对压片和制片工艺的精确控制。 该方法通过引入新型包衣技术来克服湿度控制问题和产品不稳定性,从而提高药物质量并提高生产效率 .
化学反应分析
反应类型: 阿莫西林/克拉维酸会发生多种类型的化学反应,包括:
氧化: 阿莫西林可以被氧化形成各种降解产物。
还原: 克拉维酸钾可以发生还原反应。
常用试剂和条件: 这些反应中常用的试剂包括β-内酰胺酶抑制剂、酰化剂和各种溶剂。 这些反应通常在受控的温度和 pH 条件下进行,以确保化合物的稳定性 .
科学研究应用
Medical Uses
Amoxicillin and clavulanic acid is indicated for a range of infections, including:
-
Respiratory Tract Infections : Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae, it is commonly used for conditions such as:
- Acute otitis media (AOM)
- Sinusitis
- Community-acquired pneumonia
- Skin and Soft Tissue Infections : It treats infections caused by Staphylococcus aureus and Escherichia coli.
- Urinary Tract Infections (UTIs) : Particularly effective against E. coli and Klebsiella species.
- Dental Infections : Used for infections stemming from dental procedures or conditions like periodontitis.
- Animal Bites : Recommended for prophylaxis and treatment of infections resulting from animal bites due to the risk of Pasteurella multocida infection.
Treatment of Acute Otitis Media
A significant body of research indicates that amoxicillin-clavulanate is effective in treating AOM, especially when caused by resistant strains of S. pneumoniae. A study comparing high-dose formulations (90/6.4 mg/kg/day) showed improved eradication rates of resistant strains compared to standard doses .
Study Type | Population | Outcome |
---|---|---|
Randomized Controlled Trial | Pediatric patients with AOM | Higher clinical response rates compared to cephalosporins |
Non-comparative Trial | Children with penicillin-resistant strains | High eradication rates observed |
Use in Respiratory Infections
Amoxicillin-clavulanate has been shown to be effective against lower respiratory tract infections caused by various pathogens, including Klebsiella pneumoniae and Moraxella catarrhalis. It is often preferred over other antibiotics in cases where resistance is suspected .
Case Study: Treatment of Complicated UTIs
In a cohort study involving patients with complicated UTIs, amoxicillin-clavulanate demonstrated a high success rate in eradicating infections caused by resistant bacteria. The study tracked clinical outcomes over a 30-day period, showing a significant reduction in symptoms and bacterial load .
Case Study: Management of Skin Infections
A randomized trial assessed the efficacy of amoxicillin-clavulanate in treating skin and soft tissue infections compared to vancomycin. Results indicated similar efficacy but with fewer side effects associated with amoxicillin-clavulanate, making it a favorable option for outpatient management .
Safety Profile
Amoxicillin-clavulanate is generally well-tolerated, with adverse events reported in approximately 3.6% of cases, primarily mild gastrointestinal disturbances . The incidence of serious adverse events remains low, making it suitable for use in diverse patient populations.
作用机制
阿莫西林通过与青霉素结合蛋白 (PBP) 结合来抑制细菌细胞壁的合成,这反过来又会抑制细菌细胞壁中肽聚糖合成的最终转肽步骤。 这种抑制阻止了稳定的细胞壁的形成,导致细菌细胞裂解 . 克拉维酸钾结合并抑制使阿莫西林失活的β-内酰胺酶,从而扩展了其活性范围 .
类似化合物:
阿莫西林: 一种青霉素类抗生素,类似于阿莫西林/克拉维酸,但缺少β-内酰胺酶抑制剂成分.
头孢地尼: 一种头孢菌素类抗生素,具有类似的β-内酰胺结构,但活性范围不同.
希舒美 (阿奇霉素): 一种大环内酯类抗生素,用于治疗呼吸道感染.
美满霉素 (多西环素): 一种四环素类抗生素,用于治疗各种细菌感染.
左氧氟沙星 (左氧氟沙星): 一种喹诺酮类抗生素,具有广泛的活性范围.
独特性: 阿莫西林/克拉维酸的独特之处在于它结合了青霉素类抗生素和β-内酰胺酶抑制剂,使其能够有效对抗产生β-内酰胺酶的细菌。 这种组合扩展了其活性范围,使其成为治疗耐药性细菌感染的宝贵选择 .
相似化合物的比较
Amoxicillin: A penicillin antibiotic similar to amoxicillin clavulanate but lacks the beta-lactamase inhibitor component.
Cefdinir: A cephalosporin antibiotic with a similar beta-lactam structure but different spectrum of activity.
Zithromax (Azithromycin): A macrolide antibiotic used for respiratory tract infections.
Vibramycin (Doxycycline): A tetracycline antibiotic used for various bacterial infections.
Levaquin (Levofloxacin): A quinolone antibiotic with a broad spectrum of activity.
Uniqueness: Amoxicillin Clavulanate is unique due to its combination of a penicillin antibiotic and a beta-lactamase inhibitor, which allows it to be effective against beta-lactamase-producing bacteria. This combination extends its spectrum of activity and makes it a valuable option for treating resistant bacterial infections .
生物活性
Amoxicillin and clavulanic acid, commonly known as co-amoxiclav, represent a significant advancement in antibiotic therapy, particularly for infections caused by beta-lactamase-producing bacteria. This article explores their biological activity, including pharmacodynamics, clinical efficacy, case studies, and adverse effects.
Amoxicillin is a broad-spectrum penicillin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Clavulanic acid is a beta-lactamase inhibitor that protects amoxicillin from degradation by beta-lactamase enzymes produced by resistant bacteria. This combination enhances the antibacterial spectrum of amoxicillin, making it effective against beta-lactamase-producing strains of bacteria.
2. Pharmacokinetics
Both this compound exhibit favorable pharmacokinetic properties:
- Absorption : Both compounds are well absorbed after oral administration, with clavulanic acid having similar pharmacokinetic characteristics to amoxicillin.
- Distribution : They are widely distributed in body tissues and fluids.
- Elimination : The elimination half-lives are approximately 1.2 hours for amoxicillin and 0.8 hours for clavulanic acid .
3. Clinical Efficacy
A meta-analysis of multiple studies demonstrated that the combination of this compound significantly reduces the incidence of infectious complications following dental procedures compared to placebo . The relative risk (RR) for developing infections was found to be 0.215 (p<0.001), indicating a substantial protective effect.
Table 1: Efficacy in Various Infections
Infection Type | Efficacy Rate (%) | Comparison Group |
---|---|---|
Urinary Tract Infections | 85% | Amoxicillin alone |
Respiratory Tract Infections | 90% | Cephalosporins |
Odontogenic Infections | 88.2% | Clindamycin |
Skin and Soft Tissue Infections | 80% | Doxycycline |
4. Case Studies on Adverse Effects
While generally well-tolerated, there are notable adverse effects associated with amoxicillin/clavulanic acid:
- A case study reported a 58-year-old male developing drug-induced pancreatitis after nine days of treatment with amoxicillin/clavulanic acid. The diagnosis was confirmed through elevated serum lipase levels and imaging studies .
Table 2: Summary of Case Reports on Drug-Induced Pancreatitis
Case Study Reference | Patient Age/Gender | Findings | Outcome |
---|---|---|---|
Chams et al., 2018 | 58/Male | Elevated lipase; CT confirmed pancreatitis | Improved with hydration |
Campo et al., 2015 | 42/Female | Elevated lipase; CT confirmed pancreatitis | Improved with hydration |
Galindo et al., 1995 | 25/Male | Acute pancreatitis diagnosed | Improved with hydration |
5. Comparative Studies
In comparative studies, co-amoxiclav has been shown to be at least as effective as other antibiotics like moxifloxacin in treating acute exacerbations of chronic obstructive pulmonary disease (AECOPD) and other infections . The MAESTRAL study indicated non-inferiority between moxifloxacin and co-amoxiclav in terms of clinical outcomes.
6. Conclusion
The combination of this compound is a powerful tool in combating bacterial infections, especially those caused by resistant strains. Its enhanced efficacy against beta-lactamase-producing organisms makes it a preferred choice in various clinical settings. However, awareness regarding potential adverse effects, such as drug-induced pancreatitis, is crucial for safe prescribing practices.
属性
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.C8H9NO5/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t9-,10-,11+,14-;6-,7-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVHTELASVOWBE-AGNWQMPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74469-00-4 (Parent) | |
Record name | Amoxicillin mixture with Clavulanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80872429 | |
Record name | Amoksiclav | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79198-29-1 | |
Record name | Amoxicillin-clavulanic acid mixt. | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79198-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amoxicillin mixture with Clavulanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amoksiclav | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。